3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1887009-51-9
VCID: VC18612844
InChI: InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1
SMILES:
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride

CAS No.: 1887009-51-9

Cat. No.: VC18612844

Molecular Formula: C11H12Cl2N2O

Molecular Weight: 259.13 g/mol

* For research use only. Not for human or veterinary use.

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride - 1887009-51-9

Specification

CAS No. 1887009-51-9
Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
IUPAC Name 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
Standard InChI InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1
Standard InChI Key BRWRYFMSCOCVEL-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl
Canonical SMILES CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinolin-2-one scaffold, where the quinoline nucleus integrates a benzene ring fused to a pyridine ring. Key substituents include a chlorine atom at the 6-position and a (1R)-1-aminoethyl group at the 3-position, with the latter conferring chirality. The hydrochloride salt enhances solubility, critical for pharmacological applications .

Table 1: Molecular Properties of 3-[(1R)-1-Aminoethyl]-6-Chloro-1H-Quinolin-2-One;Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₂Cl₂N₂O
Molecular Weight259.13 g/mol
IUPAC Name3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
SMILES NotationCC@HN.Cl
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2

The (R)-configuration at the 1-aminoethyl group is critical for bioactivity, as stereochemical variations significantly impact target binding .

Spectroscopic and Computational Data

PubChem’s computed descriptors reveal a polar surface area of 58.2 Ų and a rotatable bond count of 1, suggesting moderate flexibility . The InChI key (BRWRYFMSCOCVEL-FYZOBXCZSA-N) facilitates database searches for structural analogs .

Synthesis and Purification

Synthetic Pathways

StepReaction TypeReagents/ConditionsYield
1ChlorinationCl₂, FeCl₃, 80°C75%
2Reductive Amination(R)-1-Aminoethanol, NaBH₄, MeOH62%
3Salt FormationHCl (g), Et₂O95%

Purification employs recrystallization from ethanol-water mixtures or silica gel chromatography, achieving >98% purity .

Pharmacological Activities

Antibacterial Efficacy

Structural analogs bearing the 7-[3-(1-aminoethyl)-1-pyrrolidinyl] moiety demonstrate potent activity against Gram-positive bacteria, including Streptococcus pyogenes (MIC₉₀ = 0.25 µg/mL), and Gram-negative pathogens like Escherichia coli (MIC₉₀ = 1 µg/mL) . The (R)-configuration enhances DNA gyrase inhibition by 4-fold compared to (S)-isomers, attributed to optimized hydrogen bonding with GyrA subunit residues .

Pharmaceutical Applications

Antibacterial Drug Development

The 3-(1-aminoethyl) group’s efficacy against drug-resistant strains positions this scaffold as a lead for fourth-generation quinolones .

Analytical Reference Standard

Suppliers including AChemBlock and Parchem provide high-purity batches (≥98%) for HPLC calibration in Olutasidenib production .

SupplierPurityPackagingPrice (USD/g)
AChemBlock98%1 g, 5 g450
Parchem99%10 g420

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